
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol
Overview
Description
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol is a complex organic compound that features a bromomethyl group attached to an oxazole ring, which is further connected to a cyclohexyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium azide in the presence of copper sulfate and sodium ascorbate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, amines, or thiols derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
Scientific Research Applications
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The bromomethyl group can undergo substitution reactions, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Oxazol-2-yl)-18-norisopimarane: Contains an oxazole ring and exhibits cytotoxic properties.
2-[2-(2,6-Dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Known for its antibacterial potential.
Uniqueness
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol is unique due to its combination of a bromomethyl group with an oxazole ring, cyclohexyl, and phenyl groups
Properties
Molecular Formula |
C17H20BrNO2 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
[5-(bromomethyl)-1,3-oxazol-2-yl]-cyclohexyl-phenylmethanol |
InChI |
InChI=1S/C17H20BrNO2/c18-11-15-12-19-16(21-15)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,12,14,20H,2,5-6,9-11H2 |
InChI Key |
SSBZADQHQUIWES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=NC=C(O3)CBr)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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